molecular formula C22H27N3O2 B11445878 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11445878
M. Wt: 365.5 g/mol
InChI Key: JLBXUOCVSKPECC-UHFFFAOYSA-N
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Description

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENOXYACETAMIDE is unique due to its specific combination of the benzimidazole core with a phenoxyacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H27N3O2/c1-2-3-9-16-25-20-13-8-7-12-19(20)24-21(25)14-15-23-22(26)17-27-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26)

InChI Key

JLBXUOCVSKPECC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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